4-Chloro-3-fluorophenylacetic acid

Description

The exact mass of the compound 4-Chloro-3-fluorophenylacetic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-Chloro-3-fluorophenylacetic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-3-fluorophenylacetic acid including the price, delivery time, and more detailed information at info@benchchem.com.

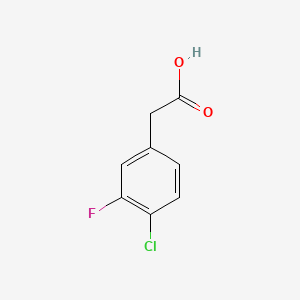

Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-chloro-3-fluorophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO2/c9-6-2-1-5(3-7(6)10)4-8(11)12/h1-3H,4H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIYNMJFDEWFEKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC(=O)O)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883500-51-4 | |

| Record name | 2-(4-chloro-3-fluorophenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

An In-depth Technical Guide to 4-Chloro-3-fluorophenylacetic acid: A Core Building Block for Modern Synthesis

Introduction

4-Chloro-3-fluorophenylacetic acid stands as a pivotal intermediate in the landscape of contemporary organic synthesis. Its unique molecular architecture, featuring a phenylacetic acid core functionalized with both chloro and fluoro substituents, offers a versatile platform for the construction of complex molecular entities. This guide provides an in-depth technical overview of its physical properties, analytical characterization, synthesis, and applications, tailored for researchers, scientists, and professionals in drug development and chemical manufacturing. The strategic placement of the halogen atoms on the aromatic ring imparts specific electronic and steric properties, influencing the reactivity and biological activity of its derivatives, making it a compound of significant interest in medicinal chemistry and materials science.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4-Chloro-3-fluorophenylacetic acid is fundamental to its effective application in research and development. These properties govern its behavior in various chemical and biological systems.

Table 1: Core Physical and Chemical Properties of 4-Chloro-3-fluorophenylacetic acid

| Property | Value | Source(s) |

| CAS Number | 865451-00-9 | [1] |

| Molecular Formula | C₈H₆ClFO₂ | [1] |

| Molecular Weight | 188.58 g/mol | [2] |

| Appearance | White to off-white solid | General chemical catalogs |

| Boiling Point | 293.1 ± 25.0 °C at 760 mmHg | [1] |

| Density | 1.4 ± 0.1 g/cm³ | [1][2] |

| Melting Point | Data not available for this specific isomer. The related isomer, 3-Chloro-4-fluorophenylacetic acid, has a reported melting point of 55-58 °C. | [2] |

Solubility Profile

Qualitative assessments indicate that 4-Chloro-3-fluorophenylacetic acid is slightly soluble in polar organic solvents such as methanol and dimethyl sulfoxide (DMSO), and has low solubility in water[3]. A detailed quantitative solubility profile is crucial for process development and formulation. The following protocol outlines a standard gravimetric method for determining its solubility in various solvents.

Objective: To quantitatively determine the solubility of 4-Chloro-3-fluorophenylacetic acid in a selection of organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, ethyl acetate) at a controlled temperature.

Methodology Rationale: The gravimetric method is a robust and direct approach for solubility determination, relying on the precise measurement of the mass of solute dissolved in a known volume of solvent to achieve saturation.

Step-by-Step Procedure:

-

Preparation of Saturated Solution: In a series of sealed vials, add an excess amount of 4-Chloro-3-fluorophenylacetic acid to a known volume (e.g., 5 mL) of each selected solvent. The presence of undissolved solid is essential to ensure that the solution is saturated.

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A temperature-controlled shaker or stirrer is recommended for this purpose.

-

Separation: Allow the undissolved solid to settle. Carefully withdraw a precise volume (e.g., 2 mL) of the clear supernatant using a calibrated pipette, ensuring no solid particles are transferred. Filtration through a solvent-compatible syringe filter (e.g., 0.45 µm PTFE) may be necessary.

-

Solvent Evaporation: Transfer the accurately measured volume of the saturated solution to a pre-weighed, dry container. Remove the solvent under controlled conditions, such as using a rotary evaporator or a vacuum oven at a temperature that will not cause degradation of the compound.

-

Mass Determination: Once the solvent is completely removed, re-weigh the container with the dried solute.

-

Calculation: The mass of the dissolved solute is the difference between the final and initial weights of the container. The solubility can then be expressed in units such as grams per liter (g/L) or moles per liter (mol/L).

Acidity (pKa)

The carboxylic acid functionality of 4-Chloro-3-fluorophenylacetic acid imparts acidic properties. The pKa value is influenced by the electron-withdrawing effects of the chloro and fluoro substituents on the phenyl ring, which stabilize the carboxylate anion, thereby increasing the acidity compared to unsubstituted phenylacetic acid.

Spectral and Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity, purity, and structure of 4-Chloro-3-fluorophenylacetic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure.

-

¹H NMR: The proton NMR spectrum is expected to show a singlet for the methylene (-CH₂) protons, typically in the range of 3.6-3.8 ppm. The aromatic region will display a complex multiplet pattern due to the coupling of the three aromatic protons with each other and with the fluorine atom. Based on data for a closely related compound, the aromatic protons are expected to appear between 7.2 and 7.5 ppm. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm), which may be exchangeable with deuterium oxide (D₂O).

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbonyl carbon of the carboxylic acid is expected to resonate around 175-180 ppm. The methylene carbon will appear around 40-45 ppm. The aromatic region will show six distinct signals for the carbon atoms of the phenyl ring, with their chemical shifts influenced by the chloro and fluoro substituents. The carbon directly attached to the fluorine atom will exhibit a large one-bond C-F coupling constant.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Table 2: Characteristic IR Absorption Bands for 4-Chloro-3-fluorophenylacetic acid

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H Stretch (Carboxylic Acid) | 3300 - 2500 | Broad |

| C-H Stretch (Aromatic) | 3100 - 3000 | Medium |

| C-H Stretch (Aliphatic, -CH₂) | 2950 - 2850 | Medium |

| C=O Stretch (Carboxylic Acid) | 1725 - 1700 | Strong |

| C=C Stretch (Aromatic) | 1600 - 1450 | Medium to Weak |

| C-F Stretch | 1270 - 1100 | Strong |

| C-Cl Stretch | 850 - 750 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. In electron ionization (EI) mode, the molecular ion peak (M⁺) is expected at m/z 188 and 190 in an approximate 3:1 ratio, characteristic of the presence of a chlorine atom. Common fragmentation pathways for phenylacetic acids include the loss of the carboxyl group (-COOH, 45 Da) and the cleavage of the bond between the methylene group and the aromatic ring.

Chromatographic Methods

Chromatography is essential for assessing the purity and quantifying the amount of 4-Chloro-3-fluorophenylacetic acid.

Objective: To develop a robust reverse-phase HPLC method for the determination of the purity of 4-Chloro-3-fluorophenylacetic acid.

Methodology Rationale: Reverse-phase HPLC is a widely used and versatile technique for the separation of moderately polar organic compounds. The method described is based on established protocols for similar phenylacetic acid derivatives and is compatible with mass spectrometry detection.

Step-by-Step Procedure:

-

Instrumentation: A standard HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size), and a data acquisition system.

-

Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water (e.g., 60:40 v/v) containing 0.1% formic acid or acetic acid to ensure the analyte is in its protonated form and to improve peak shape.

-

Sample Preparation: Accurately weigh and dissolve a sample of 4-Chloro-3-fluorophenylacetic acid in the mobile phase to a final concentration of approximately 1 mg/mL.

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Column Temperature: 25 °C.

-

Detection Wavelength: 264 nm, where the phenyl ring exhibits significant UV absorbance.

-

-

Data Analysis: Analyze the resulting chromatogram to determine the retention time of the main peak and calculate the purity based on the peak area percentage.

Caption: Workflow for HPLC Purity Assessment of 4-Chloro-3-fluorophenylacetic acid.

Synthesis and Reactivity

Synthetic Routes

4-Chloro-3-fluorophenylacetic acid is typically synthesized from commercially available starting materials. A common synthetic approach involves the conversion of a corresponding aniline derivative to the phenylacetic acid.

Caption: Generalized Synthetic Pathway to 4-Chloro-3-fluorophenylacetic acid.

Chemical Reactivity

The reactivity of 4-Chloro-3-fluorophenylacetic acid is primarily dictated by its carboxylic acid group and the substituted aromatic ring.

-

Carboxylic Acid Group: The carboxylic acid moiety can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. For instance, it can be readily converted to its corresponding acetamide derivatives, which are valuable intermediates in medicinal chemistry[4].

-

Aromatic Ring: The aromatic ring can participate in electrophilic aromatic substitution reactions, with the position of substitution directed by the existing chloro and fluoro groups.

Applications in Research and Development

4-Chloro-3-fluorophenylacetic acid is a valuable building block in the synthesis of a diverse range of compounds, particularly in the pharmaceutical and agrochemical industries. The presence of both chlorine and fluorine atoms can enhance the metabolic stability and binding affinity of the final drug candidates.

-

Pharmaceutical Intermediates: It serves as a key precursor for the synthesis of biologically active molecules. For example, derivatives of 2-(3-chloro-4-fluorophenyl)acetamide, which can be synthesized from 4-Chloro-3-fluorophenylacetic acid, are being investigated for their potential therapeutic properties.

-

Agrochemicals: The unique substitution pattern of this compound makes it a useful starting material for the development of novel herbicides and pesticides.

Safety and Handling

Proper handling of 4-Chloro-3-fluorophenylacetic acid is crucial to ensure laboratory safety.

Table 3: GHS Hazard Information

| Hazard Statement | Description |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Storage:

-

Handle in a well-ventilated area, preferably in a fume hood.

-

Wear suitable protective clothing, including gloves and safety goggles.

-

Avoid the formation of dust and aerosols.

-

Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

4-Chloro-3-fluorophenylacetic acid is a fundamentally important chemical intermediate with a unique combination of functional groups that make it a versatile tool for organic synthesis. A comprehensive understanding of its physical properties, analytical characteristics, and reactivity is essential for its effective utilization in the development of novel pharmaceuticals, agrochemicals, and advanced materials. This guide provides a solid foundation of technical information to support researchers and scientists in their endeavors with this valuable compound.

References

-

Kang, S. S., Zeng, H. S., Li, H. L., & Wang, H. B. (2008). 2-Chloro-N-(4-fluorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(7), o1194. [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 90 MHz, CDCl3, experimental) (HMDB0000042). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000042). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

-

Chemsrc. (2019). Fluorophenylacetic acid series. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 3-Fluorophenylacetic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Bromophenyl)-N-(3-chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

-

SIELC Technologies. (n.d.). HPLC Method for 2-Fluorophenylacetic acid, 4-Fluorophenylacetic acid, 3-Fluorophenylacetic acid Compatible with Mass Spectrometry. Retrieved from [Link]

-

SIELC Technologies. (n.d.). 4-Fluorophenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Chloro-N-(4-fluorophenyl)acetamide. Retrieved from [Link]

-

PubMed. (1998). GC and GC-MS determination of fluoroacetic acid and phenoxy acid herbicides via triphasal extractive pentafluorobenzylation using a polymer-bound phase-transfer catalyst. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthetic route of four chloroacetamide derivatives. Retrieved from [Link]

-

Agilent. (n.d.). GC and GC/MS Columns & Supplies. Retrieved from [Link]

-

Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

mzCloud. (2014). 4 Chlorophenylacetic acid. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvent Miscibility Table. Retrieved from [Link]

-

SpectraBase. (n.d.). 4-Chloro-3-fluorobenzaldehyde - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). (4-Fluorophenyl)acetic acid - Optional[MS (GC)] - Spectrum. Retrieved from [Link]

-

mzCloud. (2015). 4 Fluorophenylacetic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). N-(3-Chloro-4-fluorophenyl)acetamide. Retrieved from [Link]

-

Pharmacia. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH. Retrieved from [Link]

- Google Patents. (n.d.). CN105758984A - Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.

-

National Institute of Standards and Technology. (n.d.). Benzeneacetic acid, 4-chloro-. Retrieved from [Link]

-

LOUIS: The Louisiana Online University Information System. (n.d.). Detecting Haloacetic Acids Using Chromatography. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Acetic acid, chloro-. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]

Sources

4-Chloro-3-fluorophenylacetic acid CAS number 883500-51-4

An In-depth Technical Guide to 4-Chloro-3-fluorophenylacetic Acid (CAS No. 883500-51-4)

Authored by a Senior Application Scientist

Foreword: The Strategic Importance of Halogenated Phenylacetic Acids in Modern Synthesis

In the landscape of contemporary organic and medicinal chemistry, the strategic incorporation of halogen atoms into molecular scaffolds is a cornerstone of rational drug design and material science innovation. Halogens, particularly fluorine and chlorine, exert profound effects on a molecule's physicochemical and pharmacokinetic properties, including lipophilicity, metabolic stability, and binding affinity. 4-Chloro-3-fluorophenylacetic acid, a disubstituted phenylacetic acid derivative, stands as a testament to this principle. It is not merely a reagent but a versatile and critical building block, enabling the construction of complex molecular architectures with finely tuned biological activities.[1][2] This guide provides an in-depth technical exploration of this compound, from its fundamental properties and synthesis to its analytical characterization and applications, designed for the discerning researcher and drug development professional.

Core Physicochemical & Structural Identity

A precise understanding of a compound's physical properties is fundamental to its effective application in synthesis and formulation. 4-Chloro-3-fluorophenylacetic acid presents as a solid at room temperature, and its key characteristics are summarized below. These parameters are critical for predicting solubility, designing reaction conditions, and establishing quality control specifications.

| Property | Value | Source(s) |

| CAS Number | 883500-51-4 | [3][4] |

| Molecular Formula | C₈H₆ClFO₂ | [3][4][5] |

| Molecular Weight | 188.58 g/mol | [5] |

| Appearance | White to pale yellow crystalline powder or solid | |

| Melting Point | 88 - 91 °C | |

| Boiling Point | 293.1 ± 25.0 °C (Predicted at 760 mmHg) | |

| Synonyms | 2-(4-Chloro-3-fluorophenyl)acetic acid, 4-Chloro-3-fluorobenzeneacetic acid | [6] |

Strategic Synthesis of Substituted Phenylacetic Acids

While a specific, published synthesis route for 4-Chloro-3-fluorophenylacetic acid (883500-51-4) is not detailed in readily available literature, its structure lends itself to several robust and well-established synthetic strategies for functionalized phenylacetic acids. The choice of method is often dictated by the availability of starting materials, desired scale, and tolerance for specific functional groups.

Preferred Synthetic Pathway: Hydrolysis of Benzyl Cyanides

The hydrolysis of a corresponding benzyl cyanide is a classic, high-yielding, and broadly applicable method for preparing phenylacetic acids.[7][8] This pathway is favored for its operational simplicity and the commercial availability of many substituted benzyl cyanides or the relative ease of their preparation from benzyl halides.

The causality for this choice rests on its reliability. The conversion of a nitrile to a carboxylic acid is a fundamental organic transformation that proceeds efficiently under both acidic or basic conditions, minimizing complex side reactions and simplifying purification.[7][8]

Generalized Experimental Protocol: Acid-Catalyzed Hydrolysis

This protocol is a self-validating system; the progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting benzyl cyanide and the appearance of the more polar phenylacetic acid product.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine the precursor, 2-(4-chloro-3-fluorophenyl)acetonitrile (1.0 equivalent), with a mixture of water and sulfuric acid (e.g., 1:1 v/v).[8] The use of a reflux condenser is critical to prevent the loss of volatile components during heating.

-

Reaction Execution: Heat the mixture to reflux (typically 100-110 °C) with vigorous stirring. The reaction is typically monitored for completion over 3-6 hours.

-

Work-up and Isolation: After the reaction is complete (as determined by TLC), cool the mixture to room temperature and then pour it into a beaker of cold water or ice. This step is designed to precipitate the solid phenylacetic acid product.

-

Purification: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove any residual acid. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final, high-purity 4-Chloro-3-fluorophenylacetic acid.[7][8]

Visualizing the Synthesis Workflow

Caption: Role of 4-Chloro-3-fluorophenylacetic acid as a starting building block.

Safety, Handling, and Storage

As with any laboratory chemical, adherence to strict safety protocols is paramount. The primary hazards associated with halogenated carboxylic acids involve irritation and corrosion.

GHS Hazard Information

Based on data for similar compounds, the following hazards are anticipated.

[9][10]| Hazard Class | GHS Statement | | :--- | :--- | | Skin Corrosion/Irritation | H315: Causes skin irritation | | Eye Damage/Irritation | H319: Causes serious eye irritation | | STOT - Single Exposure | H335: May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE)

-

Ventilation: All handling should be performed in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols. *[11] Personal Protection: Wear suitable protective clothing, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. *[10][11] Spill Management: In case of a spill, avoid generating dust. Collect the material using appropriate methods and dispose of it as hazardous waste. Do not let the product enter drains.

### 5.3. First Aid Measures

-

Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention. *[10] Skin Contact: Wash off immediately with soap and plenty of water while removing all contaminated clothing. If skin irritation persists, call a physician. *[10] Inhalation: Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. *[10] Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Call a physician or poison control center immediately.

[12]---

References

- BenchChem. (n.d.). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.

- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.

- ChemicalBook. (n.d.). 4-CHLORO-3-FLUOROPHENYLACETIC ACID SDS, 865451-00-9 Safety Data Sheets.

- ChemicalBook. (n.d.). 4-CHLORO-3-FLUOROPHENYLACETIC ACID suppliers & manufacturers in China.

- Liu Shaohua. (2017). Method for preparing substituted phenylacetic acid.

- Preparation method of substituted phenylacetic acid derivative. (n.d.).

- 4-CHLORO-3-FLUOROPHENYLACETIC ACID | 883500-51-4. (n.d.). ChemicalBook.

- PubChem. (n.d.). 2-(4-Chloro-3-fluorophenoxy)acetic acid.

- Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorophenylacetic acid.

- Process for preparing substituted phenylacetic acid derivatives and novel intermediates. (1997).

- Chemical Register. (n.d.). 2-(4-Chloro-3-fluorophenoxy)acetic acid (CAS No. 331-41-9) Suppliers.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Sigma-Aldrich. (2025). SAFETY DATA SHEET.

- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET.

- 2a biotech. (n.d.). Products.

- Exploring the Role of 4-Chloro-3-fluorophenylacetic Acid in Modern Organic Synthesis. (2025).

- ECHEMI. (n.d.). 4-CHLORO-3-FLUOROPHENYLACETIC ACID 865451-00-9.

- Sigma-Aldrich. (n.d.). 2-(4-Chloro-3-fluorophenyl)acetic acid | 883500-51-4.

- The Crucial Role of 4-Chloro-3-fluorophenylacetic Acid in Advanced Chemical Synthesis. (n.d.).

- Biosynth. (2023). Safety Data Sheet.

- ChemScene. (n.d.). Certificate of Analysis.

- Chem-Impex. (n.d.). 4-Fluorophenylacetic acid.

- Supporting Information. (n.d.).

- Safety data sheet. (2023).

- Angene. (n.d.). 4-Chloro-3-fluorophenylacetic acid | 883500-51-4.

- ChemicalBook. (n.d.). 4-CHLORO-3-FLUOROPHENYLACETIC ACID(883500-51-4) 1H NMR spectrum.

- BenchChem. (n.d.). An In-depth Technical Guide to 4'-Chloro-3'-fluoroacetophenone.

- ChemicalBook. (n.d.). 4-Fluorophenylacetic acid(405-50-5) 1H NMR spectrum.

- Organic Syntheses. (n.d.). Phenylacetic acid.

- NIH. (n.d.). Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine.

- NIST. (n.d.). 3-Fluoro-4-methoxyphenylacetic acid.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. file.chemscene.com [file.chemscene.com]

- 4. angene.in [angene.in]

- 5. 4-Chloro-3-fluorophenylacetic acid | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-CHLORO-3-FLUOROPHENYLACETIC ACID suppliers & manufacturers in China [m.chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-(4-Chloro-3-fluorophenoxy)acetic acid | C8H6ClFO3 | CID 22114282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. echemi.com [echemi.com]

- 12. bg.cpachem.com [bg.cpachem.com]

An In-depth Technical Guide to 4-Chloro-3-fluorophenylacetic Acid: Molecular Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 4-Chloro-3-fluorophenylacetic acid (CAS No. 883500-51-4), a key halogenated building block in modern organic synthesis. Tailored for researchers, scientists, and professionals in drug development, this document delves into the molecule's structural and physicochemical properties, outlines a common synthetic approach, and explores its applications as a versatile intermediate in the creation of complex molecular architectures.

Core Molecular and Physicochemical Profile

4-Chloro-3-fluorophenylacetic acid is a disubstituted phenylacetic acid derivative. The strategic placement of both a chloro and a fluoro group on the aromatic ring imparts unique electronic properties and reactivity, making it a valuable synthon in medicinal and materials chemistry.

Molecular Structure and Identifiers

The foundational identity of a chemical compound lies in its structure and universally recognized identifiers.

-

IUPAC Name: 2-(4-Chloro-3-fluorophenyl)acetic acid[1]

The diagram below illustrates the 2D molecular structure and the numbering of the phenyl ring.

Caption: 2D Structure of 4-Chloro-3-fluorophenylacetic acid.

Physicochemical Data Summary

The physical properties of a compound are critical for its handling, reaction setup, and purification. The data for 4-Chloro-3-fluorophenylacetic acid are summarized in the table below.

| Property | Value | Source(s) |

| Physical State | Solid, white to off-white powder | [1] |

| Melting Point | 88-91 °C | [4] |

| Boiling Point | 293.1 °C | [4] |

| Purity | Typically ≥97% | [1] |

Synthesis and Reactivity

As a key intermediate, understanding the synthetic routes to 4-Chloro-3-fluorophenylacetic acid is crucial for its application. While multiple pathways can be envisaged, a common approach involves the functionalization of a pre-substituted benzene ring.

Conceptual Synthetic Workflow

A plausible and efficient synthesis often starts from a commercially available, appropriately substituted precursor like 4-chloro-3-fluoroaniline or a related compound. The workflow diagram below conceptualizes a general synthetic strategy for phenylacetic acids.

Caption: Conceptual workflow for the synthesis of phenylacetic acids.

Causality in Synthetic Choices

The choice of a specific synthetic route is dictated by factors such as the availability and cost of starting materials, reaction yields, and the ease of purification. For instance, palladium-catalyzed cross-coupling reactions are often favored for their high efficiency and functional group tolerance, allowing for the direct introduction of the acetic acid side-chain or a precursor group. The hydrolysis of an ester or nitrile intermediate is a robust and well-established final step to yield the desired carboxylic acid.

Applications in Research and Drug Development

The true value of a building block like 4-Chloro-3-fluorophenylacetic acid is realized in its application in the synthesis of more complex, high-value molecules.

Role as a Pharmaceutical Intermediate

Halogenated phenylacetic acids are prevalent scaffolds in medicinal chemistry. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of a drug molecule. The chloro group provides an additional site for potential interactions within a biological target or can be used as a handle for further synthetic transformations. This compound is a critical building block for the research and development of new therapeutic agents.[1]

Versatility in Organic Synthesis

Beyond its direct use in creating final drug products, 4-Chloro-3-fluorophenylacetic acid serves as a versatile intermediate in a wide range of organic reactions. The carboxylic acid moiety can be readily converted into other functional groups such as esters, amides, and acid chlorides, opening up a vast chemical space for exploration. For example, it can be used in amide coupling reactions to link with various amine-containing fragments, a common strategy in constructing combinatorial libraries for high-throughput screening.

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are paramount.

-

Hazard Classification: This compound is classified as an irritant.

-

GHS Hazard Statements:

-

Causes skin irritation.

-

Causes serious eye irritation.

-

May cause respiratory irritation.

-

-

Precautionary Measures:

-

Work in a well-ventilated area or a fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

The following diagram outlines a standard workflow for the safe handling of this chemical in a laboratory setting.

Caption: Standard laboratory workflow for safe chemical handling.

Conclusion

4-Chloro-3-fluorophenylacetic acid is a valuable and versatile building block in modern organic and medicinal chemistry. Its unique substitution pattern provides a synthetically useful platform for the development of novel compounds. A thorough understanding of its molecular structure, physicochemical properties, and reactivity is essential for its effective utilization in research and drug discovery programs.

References

-

Alachem Co., Ltd. 883500-51-4 | 4-chloro-3-fluorophenylacetic acid. [Link]

-

Fluoropharm. 883500-51-4 | 4-chloro-3-fluorophenylacetic acid. [Link]

Sources

- 1. Cas 883500-51-4,4-CHLORO-3-FLUOROPHENYLACETIC ACID | lookchem [lookchem.com]

- 2. 883500-51-4 | 2-(4-Chloro-3-fluorophenyl)acetic acid | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 3. 4-Chloro-3-fluorophenylacetic acid | CAS: 883500-51-4 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. chemimpex.com [chemimpex.com]

A Comprehensive Technical Guide to the Synthesis of 4-Chloro-3-fluorophenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluorophenylacetic acid is a valuable substituted phenylacetic acid derivative that serves as a critical building block in the synthesis of a variety of pharmaceutical and agrochemical compounds.[1] Its unique substitution pattern, featuring both chlorine and fluorine atoms on the aromatic ring, imparts specific physicochemical properties that are highly sought after in the design of bioactive molecules. This in-depth technical guide provides a comprehensive overview of the most pertinent and field-proven synthetic pathways to 4-Chloro-3-fluorophenylacetic acid. Each route is discussed with a focus on the underlying chemical principles, detailed experimental protocols, and comparative analysis of their respective advantages and limitations. This guide is intended to be a practical resource for researchers and process chemists in the fine chemical and pharmaceutical industries.

Introduction

Substituted phenylacetic acids are a cornerstone in medicinal chemistry, forming the structural core of numerous non-steroidal anti-inflammatory drugs (NSAIDs), among other therapeutic agents. The introduction of halogen substituents, such as chlorine and fluorine, can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. 4-Chloro-3-fluorophenylacetic acid, in particular, is a key intermediate in the synthesis of more complex molecules, where the specific placement of the chloro and fluoro groups is crucial for achieving the desired biological activity. This guide will explore three primary synthetic strategies for the preparation of this important compound, providing the necessary detail for practical laboratory implementation.

Synthetic Pathways

Several viable synthetic routes to 4-Chloro-3-fluorophenylacetic acid have been established. The selection of a particular pathway in a research or industrial setting often depends on factors such as the availability of starting materials, desired scale, cost-effectiveness, and safety considerations. The following sections will detail three robust and commonly employed methods:

-

Hydrolysis of 4-Chloro-3-fluorobenzyl Cyanide

-

The Willgerodt-Kindler Reaction of 4'-Chloro-3'-fluoroacetophenone

-

Carbonation of a Grignard Reagent

Pathway 1: Hydrolysis of 4-Chloro-3-fluorobenzyl Cyanide

The hydrolysis of benzyl cyanides is a classic and reliable method for the synthesis of phenylacetic acids.[2] This pathway involves two main steps: the synthesis of the precursor 4-chloro-3-fluorobenzyl cyanide and its subsequent hydrolysis to the target carboxylic acid.

Causality Behind Experimental Choices

The choice of hydrolysis conditions (acidic or basic) is critical. Acid-catalyzed hydrolysis is often preferred as it directly yields the carboxylic acid upon workup, avoiding the need for a separate acidification step from a carboxylate salt.[3] However, the reaction can sometimes be vigorous. Basic hydrolysis, while typically milder, produces the carboxylate salt, which then requires acidification to liberate the final product.

Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-fluorobenzyl Cyanide

The precursor, 4-chloro-3-fluorobenzyl cyanide, can be synthesized from 4-chloro-3-fluorobenzyl chloride via a nucleophilic substitution reaction with a cyanide salt, such as sodium or potassium cyanide.[4]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 4-chloro-3-fluorobenzyl chloride (1.0 eq) is dissolved in a suitable solvent such as aqueous ethanol.

-

Reagent Addition: Sodium cyanide (1.1 eq) is added portion-wise to the solution.

-

Reaction: The mixture is heated to reflux for several hours and the reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is partitioned between water and an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield the crude benzyl cyanide, which can be purified by vacuum distillation.

Step 2: Hydrolysis of 4-Chloro-3-fluorobenzyl Cyanide

-

Reaction Setup: A mixture of 4-chloro-3-fluorobenzyl cyanide (1.0 eq), water, and concentrated sulfuric acid is placed in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.[5]

-

Reaction: The mixture is heated to reflux with vigorous stirring for 3-5 hours. The completion of the reaction can be monitored by the cessation of ammonia evolution (if under basic conditions) or by TLC.

-

Work-up and Purification: The reaction mixture is cooled and poured into ice water, leading to the precipitation of the crude 4-Chloro-3-fluorophenylacetic acid. The solid is collected by vacuum filtration and washed with cold water. For further purification, the crude product can be recrystallized from a suitable solvent system, such as toluene or an ethanol/water mixture.[6][7]

Workflow Diagram

Caption: Workflow for the synthesis of 4-Chloro-3-fluorophenylacetic acid via hydrolysis of the corresponding benzyl cyanide.

Pathway 2: The Willgerodt-Kindler Reaction

The Willgerodt-Kindler reaction is a powerful transformation that converts aryl alkyl ketones into the corresponding phenylacetic acids or their derivatives.[3][8] This reaction typically involves heating the ketone with sulfur and a secondary amine, such as morpholine, to form a thioamide intermediate, which is then hydrolyzed to the carboxylic acid.[9]

Causality Behind Experimental Choices

The use of morpholine and sulfur is characteristic of the Kindler modification of the Willgerodt reaction, which is often more convenient and higher yielding than the original conditions using ammonium polysulfide.[10] The reaction proceeds through a complex mechanism involving the formation of an enamine, thiation, and rearrangement.[3] Subsequent hydrolysis of the stable thioamide intermediate is necessary to obtain the final carboxylic acid.

Experimental Protocol

Step 1: Synthesis of 4-Phenylacetothiomorpholide derivative

-

Reaction Setup: In a round-bottom flask fitted with a reflux condenser, 4'-chloro-3'-fluoroacetophenone (1.0 eq), sulfur (2.5 eq), and morpholine (3.0 eq) are combined.[6]

-

Reaction: The mixture is heated to reflux (typically 130-140 °C) for 6-8 hours. The reaction mixture will darken and become viscous.

-

Work-up: After cooling, the reaction mixture is poured into water, and the crude thioamide product is extracted with an organic solvent like chloroform. The organic layer is washed with dilute acid to remove excess morpholine, followed by water, and then dried and concentrated.

Step 2: Hydrolysis of the Thioamide

-

Reaction Setup: The crude thioamide from the previous step is dissolved in a mixture of ethanol and a 10% aqueous sodium hydroxide solution.[6]

-

Reaction: The mixture is heated at reflux for 10-12 hours.

-

Work-up and Purification: The ethanol is removed by distillation. The remaining aqueous solution is diluted with water and washed with ether to remove any non-acidic impurities. The aqueous layer is then acidified with concentrated hydrochloric acid to precipitate the 4-Chloro-3-fluorophenylacetic acid. The solid product is collected by filtration, washed with water, and can be further purified by recrystallization.[11]

Workflow Diagram

Caption: Synthetic workflow for 4-Chloro-3-fluorophenylacetic acid using the Willgerodt-Kindler reaction.

Pathway 3: Carbonation of a Grignard Reagent

The reaction of a Grignard reagent with carbon dioxide (in the form of dry ice) is a fundamental and widely used method for the synthesis of carboxylic acids.[12][13] This approach offers a direct way to introduce a carboxylic acid group and extend the carbon chain by one carbon.[14]

Causality Behind Experimental Choices

The key to a successful Grignard reaction is the careful exclusion of water and protic solvents, which would quench the highly reactive organomagnesium species.[15] The Grignard reagent is formed from an organohalide, typically a bromide or iodide for better reactivity, although chlorides can also be used.[1] The subsequent reaction with solid carbon dioxide (dry ice) provides the carboxylate salt, which is then protonated in an acidic workup.

Experimental Protocol

Step 1: Formation of the Grignard Reagent

-

Reaction Setup: A flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer is charged with magnesium turnings (1.2 eq) and a small crystal of iodine (as an initiator). The apparatus is maintained under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Addition: A solution of 4-chloro-3-fluorobenzyl bromide (1.0 eq) in anhydrous diethyl ether or tetrahydrofuran (THF) is added dropwise from the addition funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the solvent. The addition rate is controlled to maintain a steady reflux.

-

Reaction: After the addition is complete, the mixture is stirred at room temperature or gently heated for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Carbonation and Work-up

-

Reaction: The Grignard solution is slowly poured onto a large excess of crushed dry ice in a separate flask, with vigorous stirring.

-

Work-up: After the excess dry ice has sublimated, the resulting magnesium carboxylate salt is hydrolyzed by the slow addition of a cold dilute acid (e.g., 1 M HCl). The mixture is then transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with ether.

-

Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude 4-Chloro-3-fluorophenylacetic acid. Recrystallization from a suitable solvent affords the pure product.

Workflow Diagram

Caption: Grignard synthesis of 4-Chloro-3-fluorophenylacetic acid.

Comparative Analysis of Synthetic Pathways

| Pathway | Starting Material | Key Reagents | Advantages | Disadvantages |

| Benzyl Cyanide Hydrolysis | 4-Chloro-3-fluorobenzyl chloride | NaCN, H₂SO₄ | Reliable, well-established, often high-yielding. | Use of highly toxic cyanide salts. |

| Willgerodt-Kindler Reaction | 4'-Chloro-3'-fluoroacetophenone | Sulfur, Morpholine, NaOH | Good for converting ketones to acids, avoids cyanides. | Can require harsh reaction conditions (high temperatures), potential for side products. |

| Grignard Carbonation | 4-Chloro-3-fluorobenzyl bromide | Mg, CO₂ (dry ice) | Direct carboxylation, good for chain extension. | Requires strictly anhydrous conditions, Grignard reagent can be sensitive. |

Spectroscopic Characterization

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show a singlet for the methylene (-CH₂-) protons and a complex multiplet pattern for the aromatic protons due to chloro and fluoro substitution. The integration of these signals should correspond to the number of protons in the molecule.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct signals for the carboxylic acid carbon, the methylene carbon, and the aromatic carbons. The carbon atoms attached to fluorine will exhibit characteristic splitting (C-F coupling).

-

IR (Infrared) Spectroscopy: The IR spectrum should display a broad absorption band for the O-H stretch of the carboxylic acid group (around 2500-3300 cm⁻¹) and a strong absorption for the C=O stretch (around 1700 cm⁻¹).

-

MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of 4-Chloro-3-fluorophenylacetic acid, as well as characteristic fragmentation patterns.

Conclusion

The synthesis of 4-Chloro-3-fluorophenylacetic acid can be successfully achieved through several established synthetic methodologies. The choice of the most appropriate route will be dictated by the specific requirements of the laboratory or production facility, including precursor availability, scale, and safety infrastructure. The hydrolysis of the corresponding benzyl cyanide, the Willgerodt-Kindler reaction of the acetophenone derivative, and the carbonation of the Grignard reagent all represent robust and viable options for obtaining this important chemical intermediate. The detailed protocols and comparative analysis provided in this guide serve as a valuable resource for chemists engaged in the synthesis of this and related halogenated phenylacetic acid derivatives.

References

-

A Facile Synthesis of Phenylacetic Acids via Willgerodt-Kindler Reaction Under PTC Condition. (2006). Sciencemadness.org. Retrieved from [Link]

-

Willgerodt rearrangement. In Wikipedia. Retrieved from [Link]

-

Willgerodt-Kindler Reaction. SynArchive. Retrieved from [Link]

-

The Willgerodt Reaction: Phenylacetic Acid from Styrene/Acetophenone. Rhodium.ws. Retrieved from [Link]

-

Willgerodt-Kindler Reaction. Organic Chemistry Portal. Retrieved from [Link]

-

The Reaction of Grignard and Organolithium Reagents with Carbon Dioxide. Chemistry Steps. Retrieved from [Link]

-

Benzyl cyanide. SciSpace. Retrieved from [Link]

-

Palladium-catalyzed carbonylation of benzyl alcohol derivatives to phenylacetic acid derivatives. Unipd. Retrieved from [Link]

-

Benzyl Cyanide. Organic Syntheses Procedure. Retrieved from [Link]

-

phenylacetic acid. Organic Syntheses Procedure. Retrieved from [Link]

-

Willgerodt-Kindler Reaction. (2009). MSU chemistry. Retrieved from [Link]

-

Asia Flow Chemistry System. Syrris. Retrieved from [Link]

- A kind of preparation method of fluoro phenylacetic acid. Google Patents.

-

BENZYL CYANIDE. Ataman Kimya. Retrieved from [Link]

- Clean generation of a fluoroaryl grignard reagent. Google Patents.

-

Ch19: RMgX + CO2 -> RCO2H. University of Calgary. Retrieved from [Link]

-

Exploring the Role of 4-Chloro-3-fluorophenylacetic Acid in Modern Organic Synthesis. (2025). NINGBO INNO PHARMCHEM CO.,LTD.. Retrieved from [Link]

- Preparation method of chlorinated phenylacetic acid. Google Patents.

-

Grignard Reagent + CO2 = Carboxylic Acid (Mechanism). (2014). YouTube. Retrieved from [Link]

- Method for simultaneously preparing phenylacetamide and phenylacetic acid by benzyl cyanide hydrolysis in ammonia-containing high temperature aqueous water medium. Google Patents.

-

Controlling Site Selectivity in Palladium-Catalyzed C–H Bond Functionalization. PMC. Retrieved from [Link]

-

Purification of Chlorophenol Isomers by Stripping Crystallization Combining Melt Crystallization and Vaporization. MDPI. Retrieved from [Link]

- Preparation method of chlorophenyl acetic acid. Google Patents.

Sources

- 1. Sciencemadness Discussion Board - Grignard Reagent 4-chlorophenylmagnesium bromide - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. guidechem.com [guidechem.com]

- 3. Willgerodt rearrangement - Wikipedia [en.wikipedia.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. CN1927810A - Preparation method of chlorophenyl acetic acid - Google Patents [patents.google.com]

- 6. CN106928044A - A kind of preparation method of fluoro phenylacetic acid - Google Patents [patents.google.com]

- 7. CN103232339A - Preparation method of chlorinated phenylacetic acid - Google Patents [patents.google.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. 4-CHLORO-3-FLUOROPHENYLACETIC ACID(883500-51-4) 1H NMR [m.chemicalbook.com]

- 10. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 11. rsc.org [rsc.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. rsc.org [rsc.org]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. US6248265B1 - Clean generation of a fluoroaryl grignard reagent - Google Patents [patents.google.com]

4-Chloro-3-fluorophenylacetic Acid: A Speculative Mechanistic Elucidation and Technical Guide for Investigation

Abstract

4-Chloro-3-fluorophenylacetic acid is a halogenated derivative of phenylacetic acid, a structural motif present in numerous biologically active compounds. While primarily utilized as a chemical intermediate in pharmaceutical and agrochemical synthesis, its own pharmacological profile remains largely unexplored.[1][2] This in-depth technical guide provides a speculative exploration of the potential mechanisms of action of 4-Chloro-3-fluorophenylacetic acid, drawing upon the established pharmacology of structurally related phenylacetic acid derivatives. We hypothesize two primary pathways through which this compound may exert biological effects: inhibition of cyclooxygenase (COX) enzymes, akin to non-steroidal anti-inflammatory drugs (NSAIDs), and modulation of the gamma-hydroxybutyric acid (GHB) signaling system. This document is intended for researchers, scientists, and drug development professionals, offering a theoretical framework and detailed experimental protocols to facilitate the investigation of these hypotheses. Our approach is grounded in scientific integrity, providing a self-validating system of inquiry to elucidate the true mechanistic underpinnings of this compound.

Introduction: The Enigma of a Halogenated Phenylacetic Acid

Phenylacetic acid and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutics.[3] The parent compound, phenylacetic acid, is an endogenous catabolite of phenylalanine and exhibits a range of biological activities, including antimicrobial properties and a role as a neurotransmitter precursor.[4][5][6] The addition of halogen atoms, such as chlorine and fluorine, to the phenyl ring can dramatically alter a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and target-binding affinity. This often translates to enhanced potency and a modified pharmacokinetic profile.

4-Chloro-3-fluorophenylacetic acid (CAS No. 883500-51-4) is one such halogenated derivative.[1] Its current commercial availability is primarily as a building block for more complex molecules.[7] However, the inherent structural similarities to well-characterized drugs, particularly NSAIDs like diclofenac, compel a deeper investigation into its potential as a bioactive agent in its own right.[8] This guide will therefore proceed with a speculative, yet scientifically reasoned, exploration of its potential mechanisms of action.

Speculative Mechanism of Action 1: Cyclooxygenase (COX) Inhibition

The most prominent and well-established mechanism of action for many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes.[9][10][11] COX-1 and COX-2 are the key enzymes in the biosynthetic pathway of prostaglandins, which are critical mediators of inflammation, pain, and fever.[10] NSAIDs exert their therapeutic effects by blocking the active site of these enzymes, thereby reducing prostaglandin production.[11]

The Rationale for Speculation

The structural resemblance of 4-Chloro-3-fluorophenylacetic acid to diclofenac, a potent NSAID, is the primary basis for this hypothesis.[3][8] Both molecules share the phenylacetic acid core. The halogen substitutions on the phenyl ring of 4-Chloro-3-fluorophenylacetic acid could influence its binding affinity and selectivity for the COX isoforms. The electronic and steric properties imparted by the chlorine and fluorine atoms may facilitate interactions within the hydrophobic channel of the COX active site.

Proposed Signaling Pathway: Inhibition of Prostaglandin Synthesis

The hypothesized mechanism involves the direct binding of 4-Chloro-3-fluorophenylacetic acid to the active site of COX-1 and/or COX-2, preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), the precursor to other prostaglandins like PGE2.[10]

Caption: Hypothesized COX Inhibition Pathway.

Experimental Validation Workflow

To test this hypothesis, a series of in vitro assays can be performed to determine if 4-Chloro-3-fluorophenylacetic acid inhibits COX activity and, if so, its potency and selectivity.

Caption: Experimental Workflow for COX Inhibition.

Detailed Experimental Protocols

This protocol is adapted from established methods for measuring COX inhibition.[1][8][12][13]

Objective: To determine the 50% inhibitory concentration (IC50) of 4-Chloro-3-fluorophenylacetic acid against purified human recombinant COX-1 and COX-2 enzymes.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

N,N,N′,N′-tetramethyl-p-phenylenediamine (TMPD) (chromogenic co-substrate)

-

Hematin

-

Tris-HCl buffer (pH 8.0)

-

4-Chloro-3-fluorophenylacetic acid

-

Known COX inhibitors (e.g., SC-560 for COX-1, celecoxib for COX-2) as positive controls

-

96-well microplate reader

Procedure:

-

Prepare stock solutions of 4-Chloro-3-fluorophenylacetic acid and control inhibitors in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add Tris-HCl buffer, hematin, and the COX enzyme (either COX-1 or COX-2).

-

Add serial dilutions of 4-Chloro-3-fluorophenylacetic acid or control inhibitors to the wells. Include wells with vehicle only for 100% activity control.

-

Pre-incubate the plate for a specified time (e.g., 10 minutes) at 37°C to allow for inhibitor binding.

-

Initiate the reaction by adding a solution of arachidonic acid and TMPD.

-

Immediately measure the change in absorbance at a specific wavelength (e.g., 590 nm) over time using a microplate reader. The rate of color development is proportional to COX activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.

This protocol outlines a method to measure the effect of 4-Chloro-3-fluorophenylacetic acid on prostaglandin production in a cellular context.[2][3][14][15]

Objective: To quantify the inhibition of PGE2 production by 4-Chloro-3-fluorophenylacetic acid in lipopolysaccharide (LPS)-stimulated human whole blood or macrophage cell lines (e.g., RAW 264.7).

Materials:

-

Human whole blood or macrophage cell line

-

Lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production

-

4-Chloro-3-fluorophenylacetic acid

-

Known NSAID (e.g., diclofenac) as a positive control

-

PGE2 ELISA kit

-

Cell culture medium and reagents

Procedure:

-

Culture macrophage cells to an appropriate density or use fresh human whole blood.

-

Pre-treat the cells or blood with various concentrations of 4-Chloro-3-fluorophenylacetic acid or the control NSAID for a specified duration (e.g., 1 hour).

-

Stimulate the cells or blood with LPS (e.g., 1 µg/mL) to induce an inflammatory response and subsequent PGE2 production.

-

Incubate for a defined period (e.g., 24 hours).

-

Collect the cell culture supernatant or plasma.

-

Quantify the concentration of PGE2 in the samples using a competitive PGE2 ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of PGE2 inhibition at each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 value for the inhibition of PGE2 production.

| Parameter | In Vitro COX Assay | Cell-Based PGE2 Assay |

| System | Purified enzymes | Whole cells/blood |

| Endpoint | Enzyme activity | PGE2 concentration |

| Information Gained | Direct enzyme inhibition, IC50 | Cellular potency, physiological relevance |

Speculative Mechanism of Action 2: Modulation of the Gamma-Hydroxybutyric Acid (GHB) System

An alternative, and less conventional, potential mechanism of action for phenylacetic acid derivatives involves interaction with the gamma-hydroxybutyric acid (GHB) signaling system.[16] GHB is an endogenous neurotransmitter with its own specific receptors in the brain.[17] Studies have shown that some phenylacetic acids, including the active metabolite of the NSAID fenbufen and diclofenac, can bind to GHB receptor sites.[15][18]

The Rationale for Speculation

The structural features of 4-Chloro-3-fluorophenylacetic acid, specifically the phenylacetic acid scaffold, provide a basis for speculating on its potential to interact with GHB binding sites. The affinity of other phenylacetic acids for these sites suggests that this is a plausible, albeit less common, mechanism for this class of compounds.[15]

Proposed Signaling Pathway: Modulation of GHB Receptors

In this speculative pathway, 4-Chloro-3-fluorophenylacetic acid would act as a ligand for high-affinity GHB receptors, potentially as an agonist or antagonist, thereby modulating downstream neuronal signaling.

Caption: Experimental Workflow for GHB Receptor Binding.

Detailed Experimental Protocol

This protocol is based on established methods for assessing binding to GHB receptors. [15] Objective: To determine the binding affinity (Ki) of 4-Chloro-3-fluorophenylacetic acid for the high-affinity GHB binding site in rat brain homogenates.

Materials:

-

Rat brain tissue (e.g., cortex or hippocampus)

-

[3H]NCS-382 (a selective radioligand for the GHB receptor)

-

4-Chloro-3-fluorophenylacetic acid

-

Unlabeled GHB as a positive control for displacement

-

Scintillation fluid and counter

-

Glass fiber filters

-

Buffer solutions

Procedure:

-

Prepare crude membrane homogenates from rat brain tissue.

-

In assay tubes, combine the brain homogenate, a fixed concentration of [3H]NCS-382, and varying concentrations of 4-Chloro-3-fluorophenylacetic acid or unlabeled GHB.

-

Incubate the mixture at a specific temperature (e.g., 4°C) for a set time to reach binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove non-specifically bound radioligand.

-

Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Non-specific binding is determined in the presence of a high concentration of unlabeled GHB.

-

Calculate the specific binding at each concentration of the test compound.

-

Determine the IC50 value for the displacement of [3H]NCS-382 by 4-Chloro-3-fluorophenylacetic acid.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Safety and Toxicological Considerations

| Potential Hazard | GHS Classification (for related compounds) | Recommended Precaution |

| Skin Irritation | H315: Causes skin irritation | Wear protective gloves. |

| Eye Irritation | H319: Causes serious eye irritation | Wear safety glasses with side-shields. |

| Respiratory Irritation | H335: May cause respiratory irritation | Use in a well-ventilated area or with a fume hood. |

Conclusion and Future Directions

The mechanism of action of 4-Chloro-3-fluorophenylacetic acid remains to be elucidated. This guide has presented two plausible, speculative mechanisms based on the known pharmacology of its structural class: inhibition of cyclooxygenase enzymes and modulation of the GHB signaling system. The provided experimental workflows and detailed protocols offer a clear and scientifically rigorous path for researchers to investigate these hypotheses.

Future research should focus on conducting the proposed in vitro assays to confirm or refute these potential mechanisms. Should 4-Chloro-3-fluorophenylacetic acid demonstrate significant activity in these assays, further studies, including in vivo models of inflammation and pain, would be warranted to explore its therapeutic potential. The elucidation of its mechanism of action will not only contribute to our understanding of this specific compound but also to the broader structure-activity relationships of halogenated phenylacetic acids.

References

-

Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Nature Protocols, 1(4), 1867-1873. [Link]

-

IBL-America. (n.d.). Prostaglandin E2 (PGE2) ELISA IB09648. [Link]

-

Assay Genie. (n.d.). General Prostaglandin E2 (PGE2) ELISA Kit. [Link]

-

Kulmacz, R. J., & Wang, L. H. (2006). An ELISA method to measure inhibition of the COX enzymes. Springer Nature Experiments. [Link]

-

RayBiotech. (n.d.). Prostaglandin E2 ELISA Kit. [Link]

-

Yuan, C., & Sidhu, R. S. (2013). Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. Journal of visualized experiments : JoVE, (78), 50584. [Link]

-

Ghosh, R., Alajbegovic, A., & Gomes, A. V. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Journal of hazardous materials, 400, 123207. [Link]

-

PubChem. (n.d.). 2-(4-Chloro-3-fluorophenoxy)acetic acid. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 4-Chloro-3-fluorophenylacetic Acid in Advanced Chemical Synthesis. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Significance of 3-Chloro-4-fluorophenylacetic Acid in Modern Chemical Manufacturing. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Crucial Role of 3-Chloro-4-fluorophenylacetic Acid in Organic Synthesis. [Link]

-

Vane, J. R. (1994). Introduction: mechanism of action of NSAIDs. British journal of rheumatology, 33 Suppl 1, 1–3. [Link]

-

Tsubouchi, Y., & Kawahara, K. (2012). Molecular Mechanism for Various Pharmacological Activities of NSAIDs. International Journal of Molecular Sciences, 13(12), 16348–16368. [Link]

-

SWGDRUG.org. (2005, May 16). GAMMA-HYDROXYBUTYRATE / BUTYRIC ACID. [Link]

-

Wikipedia. (n.d.). Nonsteroidal anti-inflammatory drug. [Link]

-

PubChem. (n.d.). Phenylacetic acid. [Link]

-

Wellendorph, P., Høg, S., & Greenwood, J. R. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Journal of neurochemistry, 93(5), 1358–1366. [Link]

-

Carter, L. P., Koek, W., & France, C. P. (2009). Behavioral Analyses of GHB: Receptor Mechanisms. Pharmacology, biochemistry, and behavior, 92(2), 199–209. [Link]

-

Wellendorph, P., Høg, S., & Greenwood, J. R. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific γ-hydroxybutyric acid sites in rat brain. Semantic Scholar. [Link]

-

YouTube. (2024, April 19). Phenylacetic Acid: Properties, Synthesis, Uses, and Safety Considerations. [Link]

-

van der Stelt, M., Vreeken, R. J., & Hankemeier, T. (2019). Easy and convenient millimole-scale synthesis of new, potential biomarkers for gamma-hydroxybutyric acid (GHB) intake: Feasible for analytical laboratories. Drug testing and analysis, 11(11-12), 1731–1739. [Link]

-

Des Rosiers, C., & Di Donato, L. (2014). Modular Isotopomer Synthesis of γ-Hydroxybutyric Acid for a Quantitative Analysis of Metabolic Fates. Analytical chemistry, 86(13), 6334–6341. [Link]

-

Palfrey, H. C., & Artiss, J. D. (2010). Reliable, Sensitive, Rapid and Quantitative Enzyme-Based Assay for Gamma-Hydroxybutyric Acid (GHB). Journal of analytical toxicology, 34(3), 121–128. [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. [Link]

Sources

- 1. An ELISA method to measure inhibition of the COX enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. assaygenie.com [assaygenie.com]

- 4. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. m.youtube.com [m.youtube.com]

- 6. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]

- 12. An ELISA method to measure inhibition of the COX enzymes | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. arborassays.com [arborassays.com]

- 15. raybiotech.com [raybiotech.com]

- 16. researchgate.net [researchgate.net]

- 17. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Phenylacetic acids and the structurally related non‐steroidal anti‐inflammatory drug diclofenac bind to specific γ‐hydroxybutyric acid sites in rat brain | Semantic Scholar [semanticscholar.org]

- 19. 2-(4-Chloro-3-fluorophenoxy)acetic acid | C8H6ClFO3 | CID 22114282 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 20. assets.thermofisher.com [assets.thermofisher.com]

- 21. fishersci.com [fishersci.com]

- 22. fishersci.com [fishersci.com]

Unlocking the Therapeutic Potential of 4-Chloro-3-fluorophenylacetic Acid: A Technical Guide for Preclinical Investigation

For the attention of Researchers, Scientists, and Drug Development Professionals.

This document provides a comprehensive technical guide for the preclinical investigation of 4-Chloro-3-fluorophenylacetic acid, a halogenated phenylacetic acid derivative with hitherto unexplored biological activities. While direct studies on this specific molecule are not publicly available, a wealth of data on structurally analogous compounds suggests a strong potential for therapeutic relevance, particularly in the domains of inflammation, pain, and oncology. This guide outlines a hypothesis-driven approach to systematically evaluate its biological activity, grounded in established pharmacological principles and detailed experimental protocols.

Introduction: The Rationale for Investigation

Phenylacetic acid and its derivatives are a cornerstone of medicinal chemistry, forming the structural basis for numerous non-steroidal anti-inflammatory drugs (NSAIDs), analgesics, and even anticancer agents. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and binding affinity to biological targets. The specific substitution pattern of 4-Chloro-3-fluorophenylacetic acid presents a unique electronic and steric profile that warrants a thorough investigation of its potential biological effects.

Based on the known activities of related halogenated phenylacetic acids, this guide proposes the investigation of 4-Chloro-3-fluorophenylacetic acid for the following potential biological activities:

-

Anti-inflammatory Activity: Through the potential inhibition of key inflammatory enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).

-

Analgesic Activity: As a consequence of its potential anti-inflammatory action and possible direct effects on nociceptive pathways.

-

Anticancer Activity: By potentially inducing apoptosis in cancer cells, a mechanism observed in other phenylacetamide derivatives.

This guide will provide the foundational knowledge and detailed methodologies to explore these hypotheses.

Postulated Biological Activities and Mechanistic Pathways

Anti-inflammatory and Analgesic Activity: Targeting the Arachidonic Acid Cascade

The most well-established mechanism of action for many phenylacetic acid derivatives is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory process.[1][2] COX-1 and COX-2 convert arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] Phenylacetic acid derivatives can also inhibit 5-lipoxygenase (5-LOX), another important enzyme in the arachidonic acid cascade that produces leukotrienes, which are also potent inflammatory mediators.[4][5]

The presence of electron-withdrawing halogen substituents on the phenyl ring of 4-Chloro-3-fluorophenylacetic acid may enhance its binding to the active sites of these enzymes, potentially leading to potent inhibition.

Figure 1: Hypothesized inhibition of the arachidonic acid cascade.

Anticancer Activity: Induction of Apoptosis

Several studies have reported the anticancer potential of phenylacetamide derivatives.[2][6][7] The proposed mechanism often involves the induction of apoptosis, or programmed cell death, in cancer cells. While the precise molecular targets are often cell-line specific, this represents a promising avenue of investigation for 4-Chloro-3-fluorophenylacetic acid.

Figure 2: Proposed mechanism of anticancer activity.

Experimental Protocols for Biological Evaluation

A tiered approach to screening is recommended, starting with in vitro assays to determine cytotoxicity and initial efficacy, followed by more complex cell-based assays and potentially in vivo models.

In Vitro Cytotoxicity Assessment

Prior to evaluating specific biological activities, it is crucial to determine the cytotoxic profile of 4-Chloro-3-fluorophenylacetic acid to identify a non-toxic concentration range for subsequent experiments.

Protocol: MTT Assay for Cell Viability [8]

-

Cell Seeding: Plate cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 4-Chloro-3-fluorophenylacetic acid in a suitable solvent (e.g., DMSO). Serially dilute the compound in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the diluted compound to the cells and incubate for 24, 48, and 72 hours. Include vehicle-only controls.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value.

| Cell Line | Compound Concentration (µM) | % Cell Viability (Hypothetical) |

| MCF-7 | 0.1 | 98 ± 3 |

| 1 | 95 ± 4 | |

| 10 | 75 ± 6 | |

| 50 | 45 ± 5 | |

| 100 | 20 ± 3 | |

| A549 | 0.1 | 99 ± 2 |

| 1 | 96 ± 3 | |

| 10 | 80 ± 5 | |

| 50 | 55 ± 6 | |

| 100 | 30 ± 4 | |

| HEK293 | 0.1 | 100 ± 2 |

| 1 | 98 ± 3 | |

| 10 | 90 ± 4 | |

| 50 | 85 ± 5 | |

| 100 | 70 ± 6 |

Table 1: Hypothetical Cytotoxicity Data for 4-Chloro-3-fluorophenylacetic acid after 48h treatment.

In Vitro Anti-inflammatory Assays

Protocol: Lipopolysaccharide (LPS)-Induced Nitric Oxide (NO) Production in RAW 264.7 Macrophages [9][10]

-

Cell Seeding: Plate RAW 264.7 macrophage cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with non-toxic concentrations of 4-Chloro-3-fluorophenylacetic acid for 1 hour.

-

LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control (no LPS) and a positive control (LPS only).

-

Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Mix 50 µL of supernatant with 50 µL of Griess reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes. Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

-

Absorbance Measurement: Read the absorbance at 540 nm.

-

Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage inhibition of NO production.

Protocol: Measurement of Pro-inflammatory Cytokines (TNF-α and IL-6) by ELISA [9]

-

Cell Culture and Stimulation: Follow the same procedure as for the NO production assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform an Enzyme-Linked Immunosorbent Assay (ELISA) for TNF-α and IL-6 according to the manufacturer's instructions.

-

Data Analysis: Calculate the concentration of each cytokine from a standard curve and determine the percentage inhibition.

In Vivo Analgesic and Anti-inflammatory Assays

Protocol: Acetic Acid-Induced Writhing Test in Mice (Analgesic) [11]

-

Animal Acclimatization: Acclimate male Swiss albino mice for at least one week before the experiment.

-

Compound Administration: Administer 4-Chloro-3-fluorophenylacetic acid orally or intraperitoneally at various doses. Use a vehicle control group and a positive control group (e.g., diclofenac sodium).

-

Induction of Writhing: After a set pre-treatment time (e.g., 30-60 minutes), inject 0.6% acetic acid solution intraperitoneally.

-

Observation: Immediately place each mouse in an individual observation chamber and count the number of writhes (abdominal constrictions) for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage inhibition of writhing for each dose compared to the vehicle control group.

Protocol: Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory)

-

Animal Acclimatization: Acclimate male Wistar rats for at least one week.

-

Compound Administration: Administer 4-Chloro-3-fluorophenylacetic acid orally at various doses. Include vehicle and positive control (e.g., indomethacin) groups.

-